molecular formula C8H5Br2F3 B3031289 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene CAS No. 231285-88-4

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B3031289
CAS No.: 231285-88-4
M. Wt: 317.93 g/mol
InChI Key: QQVJNJCYMJBWKB-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, where two bromine atoms, one methyl group, and one trifluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Reduction: Formation of 2-methyl-4-(trifluoromethyl)benzene.

Scientific Research Applications

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling processes, where the palladium catalyst facilitates the formation of carbon-carbon bonds between the benzene ring and boronic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
  • 1,4-Dibromo-2-fluorobenzene
  • 1,3-Dibromo-5-methoxy-2-(trifluoromethyl)benzene

Uniqueness

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. The presence of both bromine and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications. Its unique structure allows for selective reactions and the formation of specialized products that may not be achievable with other similar compounds.

Properties

IUPAC Name

1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJNJCYMJBWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371614
Record name 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231285-88-4
Record name 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231285-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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